6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde
Overview
Description
6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde is a natural product found in Vitex negundo with data available.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Noviany et al. (2020) involved the synthesis and biological evaluation of derivatives of 6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde. The compound exhibited moderate antibacterial activity and showed cytotoxicity against melanoma cancer cells (Noviany et al., 2020).
Antiestrogenic Activity
Jones et al. (1979) synthesized a derivative of the compound, which demonstrated potent antiestrogenic activity in rats and mice. It showed a high binding affinity to estrogen receptors, exceeding that of estradiol (Jones et al., 1979).
Synthesis of Chrysenes
Gilchrist and Summersell (1988) described a method involving the coupling and electrocyclic ring closure of derivatives, contributing to the synthesis of chrysenes and other fused phenanthrenes (Gilchrist & Summersell, 1988).
Lignan Derivatives
Nie et al. (2016) isolated new lignan derivatives from Vitex negundo, which included a compound related to 6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde. These compounds contribute to understanding the chemical diversity and potential biological activities of lignans (Nie et al., 2016).
Synthesis of Oximes and Inhibitors
Zhuang and Hartmann (1998) synthesized oximes of derivatives and evaluated them as nonsteroidal inhibitors of a specific enzyme, contributing to the development of enzyme inhibitors (Zhuang & Hartmann, 1998).
Enantioselective Hydrogenation
Benincori et al. (2005) developed a process-scale stereoselective synthesis of a nature-identical compound using chiral Ru complexes. This work is significant in the field of asymmetric synthesis and chiral chemistry (Benincori et al., 2005).
Organic Photovoltaic Cell Fabrication
Lee et al. (2008) used a related molecule in the fabrication of organic photovoltaic cells, demonstrating the potential of such compounds in renewable energy technologies (Lee et al., 2008).
Synthesis of Polyaromatic Compounds
Pathak et al. (2004) described the synthesis of substituted polyaromatic compounds using a base-mediated cyclization reaction, contributing to the field of organic synthesis and materials science (Pathak et al., 2004).
properties
IUPAC Name |
6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-25-18-6-10(2-3-15(18)22)19-13-7-17(24)16(23)5-11(13)4-12(8-20)14(19)9-21/h2-8,14,19,21-24H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRPRUVCFFHMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75033342 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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